molecular formula C8H5ClN2O B103450 N-(4-chlorophenyl)-1-cyanoformamide CAS No. 15313-45-8

N-(4-chlorophenyl)-1-cyanoformamide

Cat. No.: B103450
CAS No.: 15313-45-8
M. Wt: 180.59 g/mol
InChI Key: XOQKTYVULZMONL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-cyanoformamide is an organic compound characterized by a 4-chlorophenyl group attached to a cyanoformamide moiety. Its molecular formula is C₈H₅ClN₂O, with a calculated molecular weight of 180.59 g/mol. The cyanoformamide group (-NH-C(=O)-CN) imparts distinct electronic and steric properties, differentiating it from simpler formamide or cyanamide derivatives.

Properties

CAS No.

15313-45-8

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-cyanoformamide

InChI

InChI=1S/C8H5ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12)

InChI Key

XOQKTYVULZMONL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C#N)Cl

Other CAS No.

15313-45-8

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-chlorophenyl)-1-cyanoformamide and related compounds:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Chlorophenyl, cyanoformamide 180.59 High polarity; potential reactivity in electrophilic substitutions
N-(4-Chlorophenyl)formamide 4-Chlorophenyl, formamide 169.59 Exhibits thermal phase transitions; used in crystal engineering
N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide Ethylsulfinyl, hydroxyformamide 247.70 Enhanced solubility in polar solvents; sulfinyl group modulates redox activity
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide Chiral ethyl, cyanamide 193.65 Stereospecific applications (e.g., asymmetric catalysis)

Functional Group Impact on Reactivity and Properties

Cyanoformamide vs. Formamide (N-(4-Chlorophenyl)formamide): The cyano group (-CN) in the target compound introduces strong electron-withdrawing effects, increasing the electrophilicity of the adjacent carbonyl group. This enhances reactivity in nucleophilic acyl substitutions compared to the simpler formamide derivative . Thermal Stability: N-(4-Chlorophenyl)formamide exhibits phase transitions under thermal stress due to dynamic disorder in crystal packing . The cyanoformamide analog may display altered thermal behavior due to stronger dipole interactions from the -CN group.

Sulfinyl and Hydroxy Modifications (N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide): The ethylsulfinyl (-SO-Et) and hydroxy (-OH) groups in the sulfinyl derivative significantly increase molecular weight (247.70 g/mol) and polarity. These groups enhance solubility in polar solvents like DMF or DMSO, whereas the cyanoformamide analog may exhibit lower solubility due to reduced hydrogen-bonding capacity .

Chiral Cyanamide Derivatives (N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide): The chiral ethyl group in this compound enables stereoselective applications, such as asymmetric catalysis or enantioselective binding. In contrast, the non-chiral cyanoformamide derivative lacks such stereochemical complexity but may exhibit broader reactivity in non-selective reactions .

Physicochemical and Computational Data

  • Polar Surface Area (PSA): The cyanoformamide group increases PSA compared to formamide derivatives, influencing membrane permeability and bioavailability.
  • LogP Values : The -CN group reduces lipophilicity (predicted LogP ~1.2) compared to ethylsulfinyl derivatives (LogP ~2.5) .
  • Hydrogen Bonding: The target compound has two hydrogen-bond acceptors (C=O and CN) and one donor (NH), whereas hydroxyformamide derivatives (e.g., ) have additional donor capacity from the -OH group .

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